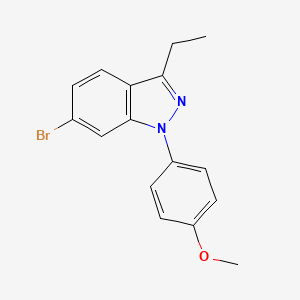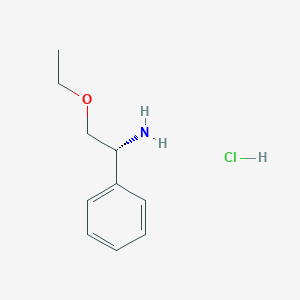
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-1-phenylethan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.
Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, and pH to maximize yield and purity.
Purification: Purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on:
Receptors: Binding to specific receptors in the body to elicit a biological response.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways to achieve desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-methylamino-1-phenyl-1-propanol hydrochloride: A compound with similar structural features but different stereochemistry.
N-methyl-2-amino-1-phenylpropan-1-one hydrochloride: Another structurally related compound with different functional groups.
Uniqueness
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
(1R)-2-ethoxy-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-8-10(11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H/t10-;/m0./s1 |
Clave InChI |
ITXQVFIMFXHWTP-PPHPATTJSA-N |
SMILES isomérico |
CCOC[C@@H](C1=CC=CC=C1)N.Cl |
SMILES canónico |
CCOCC(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5-Methoxy-2-nitrophenyl)ethenyl]pyridine](/img/structure/B8496971.png)
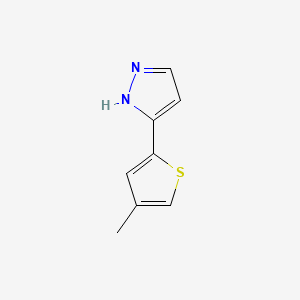


![1,3-Dihydro-2H-pyrrolo[3,4-b]quinoline-1,3-dione](/img/structure/B8496987.png)
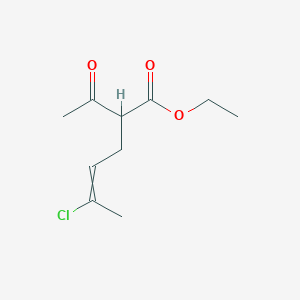
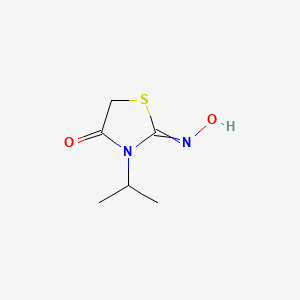
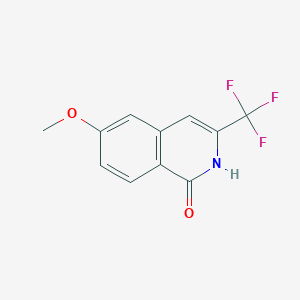

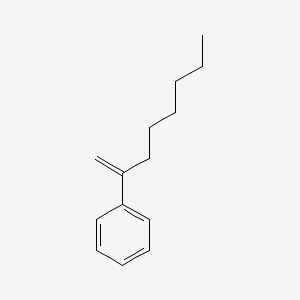
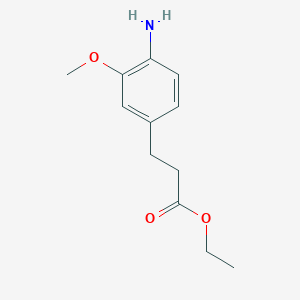
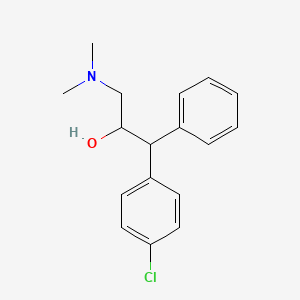
![Trimethyl({4-[(4-methylphenyl)ethynyl]phenyl}ethynyl)silane](/img/structure/B8497067.png)
